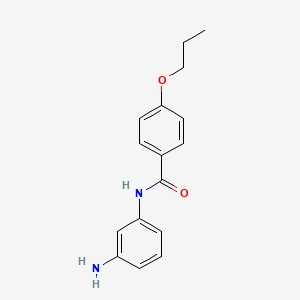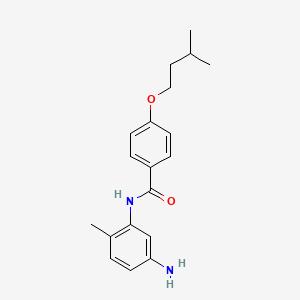
N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound closely related to N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, acts as a selective histone deacetylase (HDAC) inhibitor. This inhibition affects cancer cell proliferation and induces cell cycle arrest and apoptosis, showing potential as an anticancer drug (Zhou et al., 2008).
2. Gastrokinetic Activity
Another study evaluated benzamides similar to this compound for gastrokinetic activity. They showed significant effects on gastric emptying, hinting at potential applications in treating gastrointestinal disorders (Kato et al., 1992).
3. Antimicrobial Properties
Benzamide derivatives, akin to the compound , have been synthesized and shown to possess broad-spectrum activity against various microorganisms, including bacteria and fungi, indicating potential use in antimicrobial treatments (Ertan et al., 2007).
4. Anticonvulsant Effects
Research on analogs of this compound demonstrated anticonvulsant properties in several models, suggesting a role in the development of treatments for seizure disorders (Lambert et al., 1995).
5. Differential Therapeutic Efficacy in Tumors
A study described an analog of this compound as having significant inhibitory effects in slowly proliferating tumors, but not in rapidly growing ones, indicating its potential in targeted cancer therapy (Berger et al., 1985).
6. Potential Neuroleptic Activity
Benzamides similar to this compound were found to have neuroleptic activity, offering potential applications in the treatment of psychosis (Iwanami et al., 1981).
7. Nucleotide Protein Target Binding
A study explored the synthesis of benzamides and their inhibition potential against certain enzymes, providing insight into their potential to bind nucleotide protein targets in medicinal chemistry applications (Saeed et al., 2015).
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-17-8-5-15(6-9-17)19(22)21-18-12-16(20)7-4-14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZTFOLQZSTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


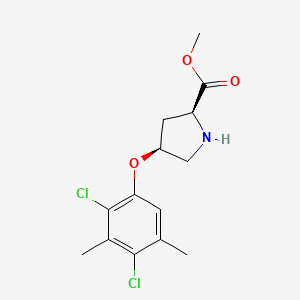

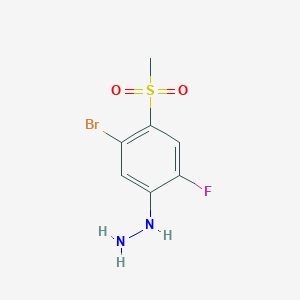
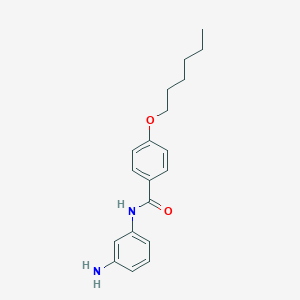
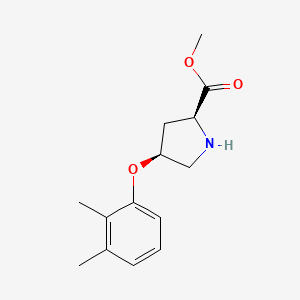

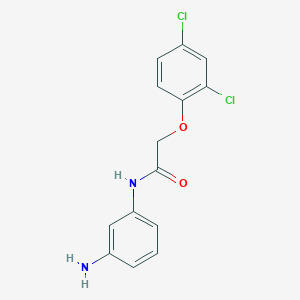

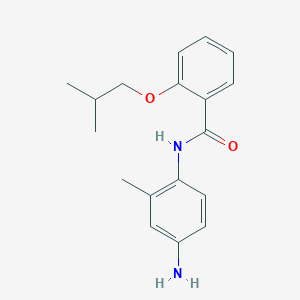
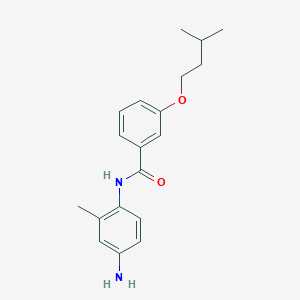
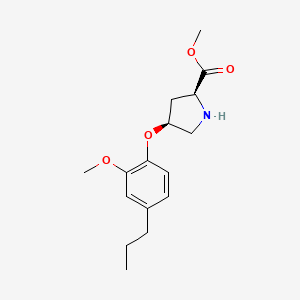
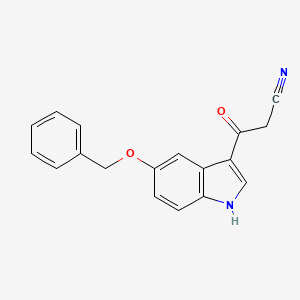
![1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane](/img/structure/B1384954.png)
